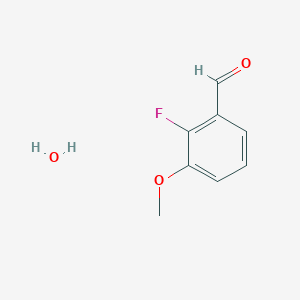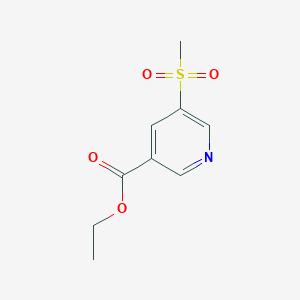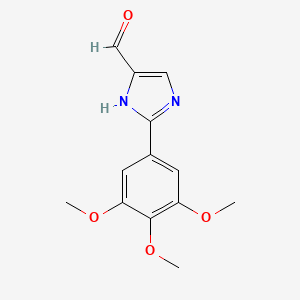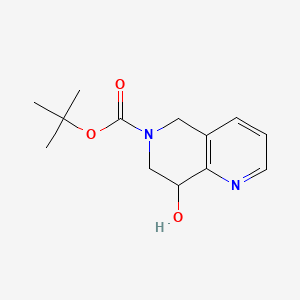
Ethyl 5-bromo-4-fluorothiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-bromo-4-fluorothiophene-2-carboxylate is a chemical compound with the molecular formula C7H6BrFO2S and a molecular weight of 253.09 g/mol It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Métodos De Preparación
The synthesis of Ethyl 5-bromo-4-fluorothiophene-2-carboxylate typically involves the bromination and fluorination of thiophene derivatives. One common method includes the following steps:
Bromination: Thiophene is brominated using bromine or a brominating agent under controlled conditions to introduce a bromine atom at the desired position.
Fluorination: The brominated thiophene derivative is then subjected to fluorination using a fluorinating agent such as .
Esterification: The resulting bromofluorothiophene is esterified with ethanol in the presence of a catalyst to form this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
Ethyl 5-bromo-4-fluorothiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the compound with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different thiophene derivatives.
Common reagents used in these reactions include palladium catalysts, boronic acids, and oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 5-bromo-4-fluorothiophene-2-carboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Ethyl 5-bromo-4-fluorothiophene-2-carboxylate involves its interaction with molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can result in the modulation of cellular processes, such as enzyme inhibition or activation, which underlie its potential therapeutic effects .
Comparación Con Compuestos Similares
Ethyl 5-bromo-4-fluorothiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
- Ethyl 5-bromo-2-thiophenecarboxylate
- Ethyl 4-fluoro-2-thiophenecarboxylate
- Ethyl 5-chloro-4-fluorothiophene-2-carboxylate
These compounds share similar structural features but differ in the substituents attached to the thiophene ring. The presence of both bromine and fluorine atoms in this compound makes it unique, as it combines the reactivity of both halogens, allowing for a broader range of chemical transformations .
Propiedades
Fórmula molecular |
C7H6BrFO2S |
|---|---|
Peso molecular |
253.09 g/mol |
Nombre IUPAC |
ethyl 5-bromo-4-fluorothiophene-2-carboxylate |
InChI |
InChI=1S/C7H6BrFO2S/c1-2-11-7(10)5-3-4(9)6(8)12-5/h3H,2H2,1H3 |
Clave InChI |
MQVOXAMJIRQSGR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(S1)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Ethyl 6-chloro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13677514.png)



![Methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B13677549.png)
![Ethyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13677555.png)

